molecular formula C30H34N2O10 B600946 Carvedilol Glucuronide CAS No. 114869-83-9

Carvedilol Glucuronide

Katalognummer: B600946
CAS-Nummer: 114869-83-9
Molekulargewicht: 582.6 g/mol
InChI-Schlüssel: PUVQFGCELBOSRN-VKTJNCFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R,S)-Carvedilol Glucuronide is a metabolite of Carvedilol, a non-selective beta-blocker used primarily in the treatment of hypertension and heart failure. The glucuronidation process involves the conjugation of Carvedilol with glucuronic acid, resulting in the formation of (R,S)-Carvedilol Glucuronide. This compound is more water-soluble than its parent drug, facilitating its excretion from the body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-Carvedilol Glucuronide typically involves the enzymatic glucuronidation of Carvedilol using uridine diphosphate glucuronic acid (UDPGA) as a cofactor. The reaction is catalyzed by UDP-glucuronosyltransferase enzymes, which are widely distributed in the liver and other tissues .

Industrial Production Methods: Industrial production of (R,S)-Carvedilol Glucuronide may involve the use of recombinant human UDP-glucuronosyltransferase enzymes expressed in insect cell microsomes. This method ensures high yield and purity of the glucuronide product .

Analyse Chemischer Reaktionen

Formation of Carvedilol Glucuronide

  • Glucuronidation : Carvedilol undergoes O-glucuronidation by UGT1A1, UGT2B4, and UGT2B7, resulting in the formation of this compound .
  • Enzymatic Process : This process involves the incubation of Carvedilol with UDP-glucuronic acid in the presence of UGT enzymes under controlled conditions.

Hydrolysis of this compound

  • Hydrolysis Reactions : this compound primarily undergoes hydrolysis reactions, where it is converted back to Carvedilol by β-glucuronidase enzymes.
  • Reagents and Conditions : The hydrolysis typically requires β-glucuronidase and an aqueous buffer solution under mild conditions at physiological pH and temperature.
  • Primary Product : The major product is Carvedilol, which is part of the metabolic pathway for drug excretion.

Stereoselectivity in Glucuronidation

  • Stereoselective Glucuronidation : Studies using Chinese liver microsomes have shown stereoselective glucuronidation of carvedilol, with two carvedilol glucuronides identified via hydrolysis with β-glucuronidase and HPLC-MS/MS .
  • Enzyme Kinetics : The enzyme kinetics for carvedilol enantiomers glucuronidation have been determined using reversed-phase high-pressure liquid chromatography .

Impact of Other Substances on Glucuronidation

  • Amiodarone Interaction : Amiodarone can enhance carvedilol glucuronidation in vitro, with the effect being more significant for the R-carvedilol enantiomer .
  • Albumin Influence : Bovine serum albumin (BSA) plays a role in the enhancing effect of amiodarone on glucuronidation activity .
  • Protein Binding : Altered protein binding by amiodarone is a key mechanism for the R-selective stimulation of carvedilol glucuronidation .

UGT Isoforms and Glucuronide Formation

  • UGT Involvement : Human hepatic UGT1A1, UGT2B4, and UGT2B7 are involved in carvedilol glucuronidation .
  • Glucuronide Forms : Two forms of carvedilol glucuronides, G1 and G2, are observed in hepatic microsomes .
  • Isoform Specificity : UGT2B4 forms both G1 and G2, while UGT1A1 and UGT2B7 are responsible for G2 and G1 formation, respectively .

Elimination and Excretion

  • Excretion : 16% of carvedilol is excreted in the urine as metabolites, with this compound accounting for 5.2% of the dose .
  • Fecal Recovery : Approximately 60% of the carvedilol dose is recovered in the feces .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Carvedilol undergoes extensive metabolism in the liver, primarily through glucuronidation, which is facilitated by uridine diphosphate glucuronosyltransferase enzymes. Approximately 5.2% of an administered dose of carvedilol is excreted as carvedilol glucuronide in urine, highlighting its role as a major metabolite . Understanding the pharmacokinetics of this compound is crucial for optimizing dosing regimens and minimizing adverse effects.

Table 1: Metabolites of Carvedilol

MetabolitePercentage of DoseDescription
This compound5.2%Major urinary metabolite
Cleavage Products2.1%Beta-blocking side chain cleavage products
Ring-Hydroxylated Forms2.9%Hydroxylated derivatives of carvedilol
Fecal Excretion60%Total recovery of carvedilol in feces

Therapeutic Implications

This compound has been studied for its potential therapeutic benefits, particularly in liver diseases. Research indicates that carvedilol can improve liver function in conditions such as non-alcoholic steatohepatitis (NASH) without exacerbating bile acid accumulation . This hepatoprotective effect may be partly attributed to the actions of its glucuronide metabolite.

Case Study: Carvedilol in NASH Models

In a controlled study involving mice with NASH, carvedilol administration resulted in reduced liver steatosis and inflammation. The study demonstrated that carvedilol altered bile acid profiles, leading to increased hydrophilic bile acids, which are less toxic . The role of this compound in this context warrants further investigation to understand its contribution to these protective effects.

Analytical Techniques for Study

Research on this compound often employs advanced analytical techniques to differentiate between isomeric metabolites. High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) has been utilized to identify and quantify this compound effectively. This method allows for the differentiation between O- and N-glucuronides based on their unique mass spectral signatures .

Table 2: Analytical Techniques for this compound

TechniqueApplication
HPLC/MSIdentification and quantification of metabolites
Mass SpectrometryDifferentiation between O- and N-glucuronides
Ion/Molecule ReactionsStructural elucidation of isomeric compounds

Wirkmechanismus

(R,S)-Carvedilol Glucuronide exerts its effects through the process of glucuronidation, which involves the transfer of glucuronic acid to Carvedilol by UDP-glucuronosyltransferase enzymes. This process increases the water solubility of Carvedilol, facilitating its excretion from the body . The molecular targets involved in this process include the UDP-glucuronosyltransferase enzymes and the glucuronic acid component of uridine diphosphate glucuronic acid .

Vergleich Mit ähnlichen Verbindungen

    Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.

    Paracetamol Glucuronide: A major metabolite of paracetamol.

    Propofol Glucuronide: A metabolite of the anesthetic propofol.

Uniqueness: (R,S)-Carvedilol Glucuronide is unique in its role as a metabolite of Carvedilol, a non-selective beta-blocker. Unlike other glucuronides, it is specifically involved in the metabolism and excretion of a cardiovascular drug, highlighting its importance in the treatment of hypertension and heart failure .

Biologische Aktivität

Carvedilol glucuronide is a significant metabolite of carvedilol, a non-selective beta-blocker with additional alpha-1 blocking activity. Understanding the biological activity of this compound is essential for elucidating the pharmacokinetics and pharmacodynamics of carvedilol, particularly in clinical settings involving cardiovascular diseases.

1. Metabolism and Formation

Carvedilol undergoes extensive metabolism in the liver, primarily through glucuronidation, which accounts for a substantial portion of its metabolic pathway. The glucuronidation process involves the conjugation of carvedilol with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGTs).

Key Findings on Glucuronidation:

  • Stereoselectivity : Research indicates that there is a stereoselective aspect to the glucuronidation of carvedilol. Specifically, the (S)-enantiomer is metabolized at a faster rate compared to the (R)-enantiomer. In vitro studies using human liver microsomes showed that the KmK_m values for (S)-CARV and (R)-CARV were 118 µmol/L and 24 µmol/L, respectively, with corresponding VmaxV_{max} values indicating differential metabolic rates .
  • Impact of Other Drugs : Amiodarone has been shown to enhance the glucuronidation of carvedilol selectively for the (R)-enantiomer, suggesting potential drug-drug interactions that could affect therapeutic outcomes .

2. Biological Activity and Pharmacodynamics

This compound retains some biological activity that can influence the pharmacological effects of carvedilol itself.

Pharmacological Effects:

  • Antihypertensive Action : Carvedilol and its metabolites, including this compound, contribute to lowering blood pressure by antagonizing adrenergic receptors, thus reducing peripheral vascular resistance .
  • Cardiovascular Benefits : Clinical studies have demonstrated that carvedilol improves left ventricular function and reduces mortality in patients with chronic heart failure . The role of its metabolites in these effects is still under investigation but is believed to be significant.

3. Case Studies and Clinical Implications

Several studies have explored the implications of this compound in clinical settings:

Case Study Overview:

  • A multicenter trial involving chronic heart failure patients showed that carvedilol significantly improved left ventricular function and survival rates. The findings suggest that both carvedilol and its metabolites play a crucial role in therapeutic efficacy .
  • Another study indicated that variations in drug metabolism due to genetic polymorphisms in UGTs could lead to differences in patient responses to carvedilol therapy, emphasizing the importance of understanding glucuronide formation .

4. Summary of Key Research Findings

Study FocusKey Findings
Stereoselective Glucuronidation(S)-CARV is metabolized faster than (R)-CARV; significant differences in kinetic parameters .
Drug InteractionsAmiodarone enhances R-selective glucuronidation of carvedilol; altered protein binding plays a role .
Clinical EfficacyCarvedilol improves LV function and reduces mortality; metabolites may contribute to these effects .

5. Conclusion

This compound represents a critical component of the pharmacokinetic profile of carvedilol. Its biological activity not only impacts the drug's efficacy but also highlights the importance of considering metabolic pathways in personalized medicine approaches for treating cardiovascular diseases. Further research into the specific roles of this metabolite may provide insights into optimizing therapeutic strategies involving carvedilol.

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27+,28-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVQFGCELBOSRN-VKTJNCFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678687
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114869-83-9
Record name Carvedilol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114869839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEDILOL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2494I96FS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.